(3,3-Dimethylbutyl)trimethoxysilane

描述

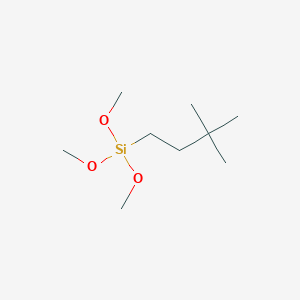

(3,3-Dimethylbutyl)trimethoxysilane (CAS: N/A; referenced as compound 4c in ) is an organosilane with the molecular formula C₁₀H₂₄O₃Si (corrected from ’s C₂₁H₄₇O₃Si, which appears to be a typographical error). It features a branched alkyl chain (3,3-dimethylbutyl) attached to a trimethoxysilane group. This structure grants it hydrophobic properties and reactivity via hydrolyzable methoxy groups. Key physical data from includes:

- 1H NMR (CDCl₃): δ 3.57 (s, 9H, OCH₃), 0.66–0.62 (m, 2H, Si–CH₂).

- 13C NMR: δ 50.9 (OCH₃), 9.6 (Si–CH₂).

- Boiling point: Not explicitly stated, but analogous trialkoxysilanes typically range between 150–200°C.

The compound is primarily used as a coupling agent or surface modifier in polymers, coatings, and composites due to its ability to form stable siloxane bonds with inorganic substrates .

属性

IUPAC Name |

3,3-dimethylbutyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si/c1-9(2,3)7-8-13(10-4,11-5)12-6/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIQIWBJAFOZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157223-36-4 | |

| Record name | (3,3-Dimethylbutyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

(3,3-Dimethylbutyl)trimethoxysilane can be synthesized through the reaction of (3,3-Dimethylbutyl)chloride with trimethoxysilane in the presence of a base such as sodium hydroxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods

Industrial production of this compound often involves the direct synthesis method, where silicon reacts with methanol in the presence of a catalyst. This method is efficient and suitable for large-scale production .

化学反应分析

Types of Reactions

(3,3-Dimethylbutyl)trimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Condensation: It can react with other silanes to form polysiloxanes.

Substitution: The methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases.

Substitution: Various nucleophiles like amines or alcohols.

Major Products

Hydrolysis: Silanols and methanol.

Condensation: Polysiloxanes.

Substitution: Functionalized silanes.

科学研究应用

(3,3-Dimethylbutyl)trimethoxysilane is used in a wide range of scientific research applications, including:

Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, wettability, and compatibility with other materials.

Synthesis of Hybrid Materials: It is employed in the synthesis of organic-inorganic hybrid materials, which have applications in coatings, adhesives, and sealants.

Biomedical Applications: It is used in the development of biocompatible materials for medical devices and drug delivery systems.

Industrial Applications: It is used in the production of silicone-based products, such as sealants, adhesives, and coatings.

作用机制

The mechanism of action of (3,3-Dimethylbutyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic materials, enhancing their properties and performance .

相似化合物的比较

Structural and Functional Group Variations

The table below compares (3,3-Dimethylbutyl)trimethoxysilane with structurally related organosilanes:

Key Observations:

Alkyl Chain Structure :

- The branched 3,3-dimethylbutyl group in the target compound enhances steric hindrance, slowing hydrolysis compared to linear analogs like butyltrimethoxysilane .

- Linear chains (e.g., butyl) improve surface wettability but reduce thermal stability .

Reactive Functional Groups: Methacrylate (): Enables copolymerization with vinyl monomers, making it ideal for polymer matrices . Chloro () and thiol (): Provide sites for nucleophilic substitution or metal bonding, respectively. Amino (): Facilitates hydrogen bonding and epoxy curing, absent in the non-polar dimethylbutyl variant.

Antimicrobial Activity :

- Quaternary ammonium-functionalized silanes (e.g., (3-N,N-dimethyl-3-N-n-octylammoniopropyl)trimethoxysilane chloride) reduce bacterial adhesion by >3 orders of magnitude (). The target compound lacks cationic groups and thus lacks inherent antimicrobial properties.

Physical and Chemical Properties

| Property | This compound | Butyltrimethoxysilane | 3-Methacryloxypropyltrimethoxysilane |

|---|---|---|---|

| Molecular Weight (g/mol) | 248.4 (calculated) | 178.3 | 248.35 |

| Density (g/cm³) | ~0.93 (estimated) | 0.931 | 1.07–1.10 |

| Hydrolysis Rate | Moderate (branched alkyl) | Fast (linear alkyl) | Fast (polar methacrylate group) |

| Thermal Stability | High | Moderate | Moderate (decomposes upon curing) |

- Hydrolysis : Methoxy groups hydrolyze faster than ethoxy (e.g., (3,3-Dimethylbutyl)triethoxysilane in ), but branching in the target compound delays this process .

- Solubility: All trimethoxysilanes are soluble in organic solvents (e.g., toluene, ethanol) but react with water to form silanols .

Application-Specific Performance

Adhesion Promotion: 3-Methacryloxypropyltrimethoxysilane outperforms the target compound in bonding polymers to glass due to its dual-reactive (methacrylate + silane) groups . The dimethylbutyl variant is preferred for non-polar substrates (e.g., polyethylene) where chemical inertness is advantageous .

Hydrophobicity :

- The branched alkyl chain in this compound creates a more hydrophobic surface than linear butyl analogs, as demonstrated by contact angle measurements in similar studies .

Thermal Resistance: The target compound’s stable alkyl structure resists degradation up to ~250°C, surpassing amino- or thiol-functionalized silanes, which degrade at lower temperatures due to reactive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。